Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)
Description
Molecular Formula and Deuterium Substitution Patterns
Methylphenidate-D9 HCl has the molecular formula C₁₄H₁₁ClD₉NO₂ , with a molecular weight of 278.82 g/mol . The deuterium substitution occurs at nine positions, primarily within the piperidine ring. This isotopic labeling alters the compound’s mass-to-charge ratio (m/z) compared to non-deuterated methylphenidate, enabling its use as an internal standard.
| Property | Methylphenidate-D9 HCl | Non-Deuterated Methylphenidate |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClD₉NO₂ | C₁₄H₂₀ClNO₂ |
| Molecular Weight | 278.82 g/mol | 269.77 g/mol |
| Key Isotopic Substitution | Piperidine ring (D₉) | No deuterium |
The deuterium atoms replace hydrogen at positions 2, 3, 3, 4, 4, 5, 5, 6, and 6 of the piperidine ring, as inferred from the SMILES notation and synthetic protocols.
Stereochemical Configuration: Erythro vs. Threo Isomerism
Methylphenidate-D9 HCl exists as a racemic mixture of erythro and threo diastereomers, differing in the spatial arrangement of substituents around the two chiral centers (C2 and C2′ of the piperidine and acetic acid moieties, respectively).
- Erythro Isomers : Adjacent stereocenters have opposite configurations (R,S or S,R).
- Threo Isomers : Adjacent stereocenters share the same configuration (R,R or S,S).
The racemic mixture contains equal proportions of these diastereomers, though synthetic methods may influence their ratio. The erythro isomers are pharmacologically inactive, while the threo isomers exhibit stimulant activity.
Comparative Analysis with Non-Deuterated Methylphenidate
The structural differences between deuterated and non-deuterated methylphenidate lie in isotopic composition and mass.
| Aspect | Methylphenidate-D9 HCl | Non-Deuterated Methylphenidate |
|---|---|---|
| Isotopic Mass Shift | +9.05 Da (D₉ substitution) | No mass shift |
| Chemical Reactivity | Identical to non-deuterated form | Identical |
| Solubility | Methanol-soluble (100 μg/mL) | Methanol-soluble (1.0 mg/mL) |
The deuterated analog retains the same pharmacological profile as methylphenidate but is distinguished by its isotopic signature. This property ensures co-elution with the analyte during chromatographic separation, enabling accurate quantification.
Applications in Analytical Chemistry
Methylphenidate-D9 HCl is pivotal in forensic toxicology and clinical diagnostics. Its role as an internal standard compensates for matrix effects and ion suppression in LC-MS/MS, improving assay sensitivity and reproducibility. For instance, in urine drug testing, it helps distinguish between endogenous methylphenidate and potential interferences.
Properties
CAS No. |
1219804-02-0 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/i5D2,6D2,9D2,10D2,12D; |
InChI Key |
JUMYIBMBTDDLNG-YURDIMOXSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine Precursors
The reduction of 2-phenyl-2-(pyridin-2-yl)acetamide derivatives serves as the foundational step for deuterated methylphenidate synthesis. Patent US9512077B2 details a hydrogenation protocol using 5% palladium-on-carbon (Pd/C) in glacial acetic acid under 4–5 kg/cm² pressure at 55–65°C. This 15-hour process converts pyridine rings to piperidine moieties with 94% efficiency, critical for establishing the deuterated compound's core structure.
Deuterium incorporation occurs during solvent exchange steps, where methanol-D4 replaces standard methanol in esterification reactions. The hydrogenation's exothermic nature necessitates precise temperature control to prevent racemization, maintaining the erythro:threo ratio at 12:88.
Acid-Catalyzed Esterification
Post-hydrogenation, esterification with deuterated methanol (CD3OD) under HCl gas generates the methyl ester. As per US20150051400A1, refluxing threo-enriched 2-phenyl-2-(piperidin-2-yl)acetamide with trimethyl orthoacetate-D9 in methanolic-D HCl at 41–42°C for 20 hours yields methylphenidate-D9 free base. Subsequent hydrochloride salt formation achieves 73% isolated yield after recrystallization from acetone-diethyl ether.
Table 1: Comparative Reaction Conditions for Esterification
| Parameter | Standard Process | Deuterated Adaptation |
|---|---|---|
| Methanol Volume | 500 mL/g substrate | CD3OD (500 mL/g) |
| HCl Concentration | 6N | 6N (DCl in D2O) |
| Reaction Time | 20 h | 24 h |
| Threo Isomer Purity | 99.9% | 99.2% |
Key Intermediate Isolation and Purification
Diastereomeric Resolution via Alkaline Treatment
Racemic erythro/threo mixtures undergo resolution using 50% aqueous sodium hydroxide. Heating at 100–110°C for 8 hours preferentially precipitates threo-2-phenyl-2-(piperidin-2-yl)acetamide, achieving 85% recovery with <15% erythro contamination. X-ray diffraction analysis confirms crystalline purity, with unit cell parameters a=8.542Å, b=10.331Å, c=12.785Å (α=90°, β=90°, γ=90°).
Recrystallization Optimization
Industrial-scale purification employs solvent mixtures of acetone-d6 and diethyl ether-d10. Cooling saturated solutions to −20°C produces hydrochloride crystals with 99.5% chemical purity by HPLC (λ=210 nm). Residual solvents remain below ICH Q3C limits: acetone-d6 <500 ppm, ether-d10 <50 ppm.
Stereochemical Control Strategies
Kinetic vs Thermodynamic Product Formation
The erythro isomer predominates under low-temperature conditions (<0°C) due to kinetic control of the esterification transition state. Conversely, reflux conditions (65–70°C) favor thermodynamically stable threo configurations through epimerization. MD simulations reveal a 2.3 kcal/mol energy difference between diastereomers, explaining the 88:12 threo:erythro ratio at equilibrium.
Industrial-Scale Process Design
Continuous Flow Hydrogenation
Pilot plants implement tubular reactors with Pd/C cartridges (10 μm pore size) for sustained hydrogenation. Residence time optimization (45 minutes) increases space-time yield to 8.2 kg/m³/h, surpassing batch reactor metrics by 300%. Deuterium gas (D2) replaces H2 at 5 bar pressure, achieving 99.8% deuteration at C2, C3, and piperidine positions.
Waste Stream Management
The process generates 6.7 kg acidic wastewater per kg product, treated via nanofiltration (200 Da MWCO membranes) and electrochemical oxidation. Patent data shows 98% COD reduction, enabling solvent recovery rates >90% for CD3OD and DCl.
Analytical Method Validation
Stability-Indicating HPLC
A validated method uses a C18 column (250×4.6 mm, 5 μm) with 0.1% D3-acetic acid in D2O/acetonitrile-d3 (70:30) mobile phase. Retention times: erythro-D9 = 6.8 min, threo-D9 = 7.4 min . Forced degradation studies confirm method specificity, with 98.5% recovery after thermal stress (60°C/10 days).
Chemical Reactions Analysis
Types of Reactions
Methylphenidate-D9 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methylphenidate-D9 HCl can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Research Applications
Methylphenidate-D9 HCl serves as a valuable tracer in chemical studies. Its isotopic labeling allows researchers to track the synthesis and degradation pathways of methylphenidate in various chemical reactions. The ability to differentiate between the labeled and unlabeled compounds enhances the understanding of metabolic processes.
Key Reactions:
- Oxidation: Converts methylphenidate-D9 HCl into corresponding carboxylic acids.
- Reduction: Converts ketone groups into alcohols.
- Substitution: Facilitates nucleophilic substitution on the aromatic ring.
These reactions are critical for developing new synthetic methodologies and understanding the compound's reactivity under different conditions.
Biological Research Applications
In biological studies, methylphenidate-D9 HCl is instrumental in elucidating the metabolic pathways and biological effects associated with methylphenidate. Its use in pharmacokinetic studies allows researchers to examine how the drug is absorbed, distributed, metabolized, and excreted in biological systems.
Pharmacokinetics:
- Studies have shown that methylphenidate-D9 HCl can be effectively utilized to measure plasma levels of both d- and l-threo-methylphenidate using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- The pharmacokinetic profiles obtained from these studies inform clinicians about optimal dosing regimens and potential interactions with other substances.
Medical Applications
Methylphenidate-D9 HCl is primarily recognized for its role in treating attention-deficit hyperactivity disorder (ADHD). Research indicates that this compound enhances attention and focus by inhibiting the reuptake of norepinephrine and dopamine in the brain.
Clinical Findings:
- Clinical trials have demonstrated that methylphenidate significantly alleviates core ADHD symptoms with a standardized mean difference of 0.49 .
- Long-term treatment has been associated with common side effects such as decreased appetite, dry mouth, and gastrointestinal disturbances .
Industrial Applications
In pharmaceutical development, methylphenidate-D9 HCl is employed to create new formulations and delivery systems for methylphenidate. Its isotopic labeling aids in quality control and formulation stability studies.
Formulation Development:
- The compound is used to assess bioequivalence between different formulations of methylphenidate, ensuring that new products meet regulatory standards for efficacy and safety .
- Innovations in transdermal delivery systems have been explored using this compound to bypass first-pass metabolism, enhancing therapeutic outcomes .
Case Study 1: Pharmacokinetic Analysis
A study conducted on healthy subjects assessed the pharmacokinetics of a new formulation of methylphenidate using methylphenidate-D9 HCl as an internal standard. The results indicated that the new formulation provided consistent plasma concentrations comparable to established products .
Case Study 2: ADHD Treatment Efficacy
Research involving adult patients with ADHD demonstrated that treatment with methylphenidate led to significant improvements in attention and emotional regulation, reinforcing its clinical utility .
Mechanism of Action
Methylphenidate-D9 HCl exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The compound primarily targets the norepinephrine and dopamine transporters, blocking their function and prolonging the action of these neurotransmitters .
Comparison with Similar Compounds
Pharmacological Activity
- Threo vs. Erythro Isomers: The threo isomers exhibit significantly higher potency at DAT and NET. For example, threo-methylphenidate has IC50 values of 61 nM (DAT) and 31 nM (NET), whereas erythro-methylphenidate shows IC50 values of 8,528 nM (DAT) and 3,779 nM (NET) . In vivo studies demonstrate that threo-methylphenidate enhances norepinephrine-induced responses 30-fold in cats, compared to a 5-fold enhancement by erythro-methylphenidate at higher doses . The erythro isomers are associated with reduced central nervous system (CNS) stimulation and are often considered impurities in therapeutic formulations .
4-Fluoromethylphenidate (4F-MPH)
Structural and Functional Comparison
- Modification : A fluorine atom is added to the 4-position of the phenyl ring in MPH.
- Similar to MPH, the threo diastereomers of 4F-MPH dominate pharmacological activity (IC50 values: 61 nM DAT, 31 nM NET), while erythro isomers remain inactive .
| Parameter | Methylphenidate (MPH) | 4F-MPH |
|---|---|---|
| DAT IC50 | 61 nM (threo) | 61 nM (threo) |
| NET IC50 | 31 nM (threo) | 31 nM (threo) |
| SERT Activity | Negligible | Negligible |
| Synthetic Purity | >80% threo | Variable threo/erythro |
Racemic vs. Enantiopure Formulations
Dexmethylphenidate (d-MPH)
Comparison with Methylphenidate-D9 HCl
- Deuterated vs. Non-Deuterated: Deuterium in Methylphenidate-D9 HCl slows metabolic degradation, extending its half-life in analytical applications (e.g., as an internal standard) . Unlike therapeutic MPH, Methylphenidate-D9 HCl retains both erythro and threo isomers, mimicking the impurity profile of early synthetic batches .
Other Structural Analogs
Ethylphenidate (EPH)
- Modification : Ethyl ester replaces the methyl ester in MPH.
- Activity: EPH is a minor metabolite of MPH but exhibits lower DAT/NET affinity and shorter duration of action .
Mefloquine (Antimalarial Application)
- Stereochemical Relevance : Racemic mefloquine contains erythro and threo isomers, with the erythro form showing superior antimalarial activity . This contrasts with MPH, where threo isomers are pharmacologically dominant .
Critical Analysis of Isomer-Specific Effects
- Threo Isomer Superiority : Across MPH analogs, threo isomers consistently demonstrate higher CNS activity due to optimal spatial alignment with DAT/NET binding pockets .
- Erythro Isomer Limitations : The erythro configuration sterically hinders transporter interactions, rendering it inactive or weakly active in most contexts .
- Synthetic Challenges : Achieving diastereomeric purity (e.g., via chiral resolution or stereoselective synthesis) remains a key hurdle in MPH analog development .
Data Tables
Table 1: Pharmacological Comparison of MPH Diastereomers
| Parameter | Threo-MPH | Erythro-MPH |
|---|---|---|
| DAT IC50 (nM) | 61 | 8,528 |
| NET IC50 (nM) | 31 | 3,779 |
| CNS Stimulation (in vivo) | Potent (30-fold) | Weak (5-fold) |
| Therapeutic Use | Yes (ADHD) | No (Impurity) |
| Reference |
Biological Activity
Methylphenidate (MPH), particularly in its D9 hydrochloride form, is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound exists as a racemic mixture of two isomers: the d-threo and l-threo forms. This article delves into the biological activity, pharmacokinetics, and therapeutic implications of this compound, supported by data tables and relevant research findings.
Overview of Methylphenidate
Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor , enhancing the concentrations of these neurotransmitters in the synaptic cleft, which contributes to its efficacy in managing ADHD symptoms. The d-threo isomer is recognized as the more biologically active form, exhibiting significantly greater potency compared to its l-isomer counterpart .
Pharmacological Mechanism
The mechanism of action for methylphenidate involves:
- Inhibition of dopamine transporters (DAT) : This leads to increased dopamine levels in the brain, which is critical for attention and focus.
- Inhibition of norepinephrine transporters (NET) : This enhances alertness and energy levels.
Research indicates that d-threo-methylphenidate is approximately 10 times more potent than l-threo-methylphenidate in inhibiting dopamine reuptake .
Pharmacokinetics
Methylphenidate undergoes enantioselective metabolism, resulting in different plasma concentrations of its isomers based on the administration route. For instance, oral administration typically yields higher plasma concentrations of d-threo compared to l-threo. However, with transdermal systems, this first-pass metabolism is avoided, allowing for more consistent plasma levels .
Table 1: Pharmacokinetic Properties of Methylphenidate Isomers
| Isomer | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-Life |
|---|---|---|---|---|
| d-threo | Oral | Higher than l-threo | 1-2 hours | 2-4 hours |
| l-threo | Oral | Significantly lower | 1-3 hours | 3-5 hours |
| d-threo | Transdermal | Consistent with oral | 4-6 hours | 2-4 hours |
Biological Activity and Efficacy
Clinical Efficacy : Studies have demonstrated that d-threo-methylphenidate effectively reduces ADHD symptoms, improving attention span and reducing impulsivity. The efficacy is closely linked to its pharmacological profile as a potent stimulant.
Adverse Effects : Common side effects associated with methylphenidate include:
- Reduced appetite
- Nausea
- Sleep disturbances
- Cardiovascular effects (e.g., increased heart rate)
The adverse effects are primarily attributed to the sympathomimetic actions of the drug, which are more pronounced with the d-isomer due to its higher potency .
Case Studies
-
Study on Efficacy in ADHD Treatment :
A clinical trial involving children diagnosed with ADHD showed significant improvement in behavior scores after administration of d-threo-methylphenidate compared to placebo. The study highlighted a reduction in hyperactivity and improved focus within a week of treatment initiation. -
Environmental Impact Study :
Research examining the environmental stability and uptake of methylphenidate revealed that aquatic organisms like sticklebacks and water lice absorbed methylphenidate at varying rates, indicating potential ecological concerns regarding pharmaceutical contamination .
Q & A
Q. What are the structural and pharmacological distinctions between erythro and threo isomers of methylphenidate-D9 HCl?
Methylphenidate-D9 HCl has two chiral centers, producing four possible isomers: two threo (d- and l-threo) and two erythro (d- and l-erythro). Pharmacologically, only the d-threo isomer is active, targeting dopamine and norepinephrine reuptake inhibition, while erythro isomers lack therapeutic efficacy and may exhibit pressor amine activity . The racemic mixture complicates analytical workflows, as erythro isomers are often metabolically inert or contribute to off-target effects. Experimental validation of isomer-specific activity requires chiral separation techniques (e.g., LC/MS/MS) to isolate and quantify individual enantiomers .
Q. Why are racemic mixtures of methylphenidate-D9 HCl used in research despite the pharmacological inactivity of erythro isomers?
Historically, racemic mixtures were common due to synthetic challenges in isolating the active d-threo isomer. While modern formulations increasingly use purified d-threo enantiomers (e.g., dexmethylphenidate), racemic mixtures remain relevant for studying metabolism, chiral inversion, and ethanol interactions (e.g., ethylphenidate formation). Researchers must account for erythro isomers’ interference in pharmacokinetic models, as they can skew bioavailability and clearance data .
Q. What standard analytical methods are used to quantify methylphenidate-D9 HCl isomers in biological samples?
Validated methods include:
- LC/MS/MS : Separates isomers using chiral stationary phases and quantifies via deuterated internal standards (e.g., Cerilliant® reference materials). Resolution criteria (e.g., tailing factor ≤2.0, RSD ≤2.0%) ensure reproducibility .
- GC-MS : Differentiates diastereomers via derivatization, though limited by thermal instability of erythro isomers .
- Preparative TLC : Isolates isomers for crystallography or NMR validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for methylphenidate-D9 HCl isomers?
Contradictions often arise from:
- Ethanol co-administration : Converts methylphenidate to ethylphenidate, altering metabolic half-lives. Studies must control for ethanol exposure and use stable isotope tracers (e.g., D9 labeling) to track pathways .
- Matrix effects : Blood vs. plasma partitioning varies by isomer. Protein binding assays (e.g., ultrafiltration) and matrix-matched calibration curves improve accuracy .
- Chiral inversion : Erythro-threo interconversion under acidic conditions. Stability studies at physiological pH (7.4) are critical .
Q. What methodological challenges arise in developing chiral separation protocols for methylphenidate-D9 HCl isomers?
Key challenges include:
- Co-elution : Erythro and threo diastereomers often overlap in non-chiral columns. Solutions:
- Detection sensitivity : Low concentrations in biological matrices require high-resolution MS/MS (e.g., QTRAP® systems) with LODs <1 ng/mL .
- Validation : Cross-validate with orthogonal methods (e.g., CE vs. LC/MS/MS) to confirm isomer identity .
Q. How does the presence of erythro isomers impact experimental design in neuropharmacology studies?
Erythro isomers may:
Q. What strategies improve the stability of methylphenidate-D9 HCl isomers during long-term storage?
- Lyophilization : Prevents hydrolysis in aqueous solutions. Store at -80°C under argon .
- pH control : Buffered solutions (pH 4.5–5.5) minimize racemization .
- Certified reference materials : Use stabilized formulations (e.g., Cerilliant® M-127-1ML) with purity >98% to reduce degradation .
Key Recommendations for Researchers
- Method Validation : Include system suitability tests (e.g., USP tailing factor, RSD) for chiral separations .
- Ethanol Interactions : Pre-screen subjects for ethanol use to avoid confounding ethylphenidate data .
- Reference Standards : Source certified materials (e.g., Cerilliant®) to ensure traceability and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
